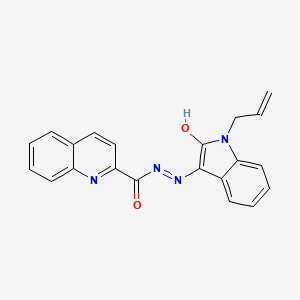![molecular formula C18H19N3O5 B3452714 4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B3452714.png)
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Übersicht
Beschreibung
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide, also known as MNPA, is a chemical compound that belongs to the class of nitrobenzamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been implicated in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, MNPA has attracted significant attention as a potential therapeutic agent for these diseases.
Wirkmechanismus
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to its substrate proteins. This leads to the inhibition of various cellular processes that are regulated by CK2, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways that are involved in cancer development and progression. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition, its relatively low toxicity, and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy, and its potential off-target effects on other kinases or cellular processes.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide, including the development of more potent and selective CK2 inhibitors based on the this compound scaffold, the investigation of the molecular mechanisms underlying its anti-cancer and neuroprotective effects, and the evaluation of its efficacy and safety in preclinical and clinical trials for various diseases. This compound may also have potential applications in other fields, such as drug discovery and chemical biology.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been extensively studied in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer therapy.
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-17-7-2-13(12-16(17)21(23)24)18(22)19-14-3-5-15(6-4-14)20-8-10-26-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWSTGVNXGEKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



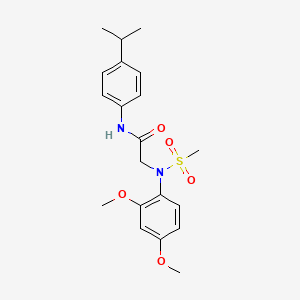
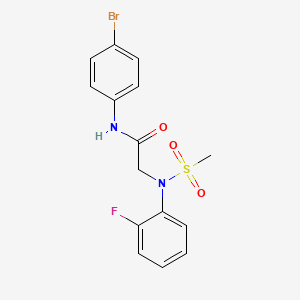
![N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3452643.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452645.png)
![N~2~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452648.png)
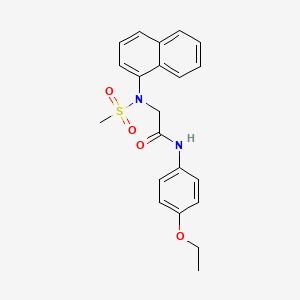
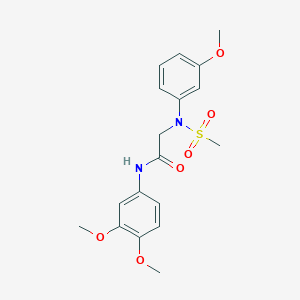
![N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452662.png)
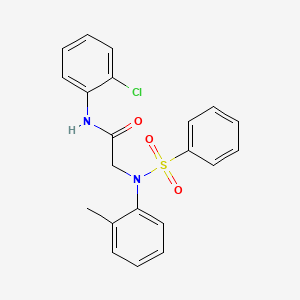
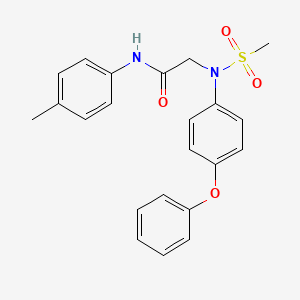
![N-(4-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)acetamide](/img/structure/B3452691.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B3452699.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B3452729.png)
